molecular formula C11H14O3 B1207134 2-Phenoxyethyl propionate CAS No. 23495-12-7

2-Phenoxyethyl propionate

Cat. No. B1207134
CAS RN: 23495-12-7
M. Wt: 194.23 g/mol
InChI Key: FKTSMIXZGPUSJB-UHFFFAOYSA-N
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Description

2-Phenoxyethyl propionate is a chemical compound that belongs to the class of propionate esters. It is commonly used as a solvent, plasticizer, and fragrance ingredient in various industries. The compound has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Fragrance Material Review

2-Phenoxyethyl propionate is part of the fragrance structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). It's used in fragrances by reacting an aryl alkyl alcohol with a simple carboxylic acid. A detailed review of toxicology and dermatology related to this compound includes data on physical properties, acute toxicity, skin irritation, skin sensitization, and genotoxicity (McGinty, Letizia, & Api, 2012).

Antitumor Properties

XK469 and its analogue, involving a phenoxypropionic acid derivative, have shown efficacy against resistant malignant cell types. They initiate a cell cycle arrest and induce autophagy in leukemia cells, indicating potential in antitumor therapies (Kessel, Reiners, Hazeldine, Polin, & Horwitz, 2007).

Anti-inflammatory Properties

A compound named MR 714, which includes a derivative of phenoxypropionic acid, exhibited significant analgesic and anti-inflammatory properties. It showed potential for treating dysmenorrhea due to its high concentration in the uterus (Marzo, Quadro, Bruno, Treffner, Reali, Borrelli, & Stradi, 1983).

Chiral Separation Studies

2-(Phenoxy)propionate derivatives have been studied for their separation properties in chiral columns. Factors like chlorine substitution and the alcohol moiety of the ester groups significantly influence separation (Lin, Chiou, Wu, & Wang, 1991).

Bacterial Degradation of Phenoxy Herbicides

Phenoxy herbicides like 2,4-D and MCPP, related to phenoxy propionic acid, are biodegraded by various microbial cultures. These studies are essential for understanding the environmental impact and degradation pathways of these compounds (Oh & Tuovinen, 1991).

Anticarcinogenic Potential

β-(4-hydroxy-3,5-di-tert-butylphenyl) propionic acid, a synthetic phenolic antioxidant similar to phenoxy propionic acid, showed anticarcinogenic potential in pre-clinical trials. It inhibited the development of spontaneous tumors in animal models, highlighting its potential as an anticarcinogenic agent (Bespalov, Alexandrov, Korman, & Baranenko, 2016).

Interaction with Benzodiazepine Receptor

XK469, containing a phenoxy propionic acid derivative, showed interaction with the peripheral benzodiazepine receptor. This interaction could be a factor in its drug-induced cytotoxicity, suggesting a potential mechanism of action in antitumor activity (Kessel & Horwitz, 2001).

Mechanism of Action

Mode of Action

It is known that the compound is an ester of phenoxyethanol and propionic acid . Ester compounds often interact with biological systems through ester hydrolysis, which can release the constituent alcohol and carboxylic acid. In this case, the products would be phenoxyethanol and propionic acid. These compounds could then interact with various biological targets.

Biochemical Pathways

The biochemical pathways affected by 2-Phenoxyethyl propionate are not well-documented. Given the lack of specific information about the compound’s targets and mode of action, it is difficult to predict which biochemical pathways might be affected. More research is needed to elucidate the biochemical pathways affected by this compound .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is therefore unknown .

Result of Action

It has been shown to have antifungal activity and has been tested as a pesticide . This suggests that the compound may have effects on cellular processes in fungi and pests. More research is needed to understand the specific molecular and cellular effects of this compound’s action .

Action Environment

Like many chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals . More research is needed to understand how environmental factors influence the action of this compound .

Biochemical Analysis

Biochemical Properties

2-Phenoxyethyl propionate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the breakdown of the ester bond, releasing phenoxyethanol and propionic acid. This reaction is significant in metabolic pathways where esterases are involved in the detoxification and metabolism of ester-containing compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been a subject of research. It has been found to influence cell signaling pathways, particularly those involving esterases. The hydrolysis of this compound by esterases can lead to changes in cellular metabolism and gene expression. For instance, the release of phenoxyethanol can affect cellular respiration and energy production, while propionic acid can influence metabolic pathways related to fatty acid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with esterases. The ester bond in this compound is susceptible to hydrolysis by these enzymes, leading to the formation of phenoxyethanol and propionic acid. This enzymatic reaction is crucial for the compound’s role in biochemical processes. Additionally, the breakdown products of this compound can further interact with other biomolecules, influencing various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its temporal effects. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, especially in the presence of esterases. Long-term studies have shown that the degradation products, phenoxyethanol and propionic acid, can have sustained effects on cellular functions, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing metabolic pathways through its interaction with esterases. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and potential adverse effects on liver and kidney function. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases. The breakdown products, phenoxyethanol and propionic acid, enter various metabolic pathways. Phenoxyethanol can be further metabolized through oxidation and conjugation reactions, while propionic acid enters the tricarboxylic acid cycle after conversion to propionyl-CoA. These metabolic pathways are crucial for the detoxification and utilization of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transport proteins and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, and it can be transported by specific carrier proteins. Once inside the cell, this compound can localize to various cellular compartments, where it interacts with esterases and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization of this compound within these compartments is essential for its role in cellular metabolism and signaling pathways .

properties

IUPAC Name

2-phenoxyethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTSMIXZGPUSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047203
Record name 2-Phenoxyethyl propanoate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

23495-12-7
Record name Phenoxyethyl propionate
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Record name 2-Phenoxyethyl propionate
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Record name Phenoxyethyl propionate
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Record name Ethanol, 2-phenoxy-, 1-propanoate
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Record name 2-Phenoxyethyl propanoate
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Record name 2-phenoxyethyl propionate
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Record name 2-PHENOXYETHYL PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the acid-catalyzed hydrolysis of 1-phenoxyethyl propionate proceed according to computational studies?

A1: PM3 calculations suggest that the acid-catalyzed hydrolysis of 1-phenoxyethyl propionate involves initial protonation of the molecule. [] This can occur at three different oxygen atoms, leading to three possible protonated intermediates. The most favorable reaction pathway (denoted as "2-W") involves a water dimer acting as a bifunctional catalyst. This facilitates the formation of a six-membered cyclic transition state, leading to the breakdown of 1-phenoxyethyl propionate. []

Q2: Why is the "2-W" pathway considered more favorable in the hydrolysis of 1-phenoxyethyl propionate?

A2: The lower energy barrier observed in the "2-W" pathway is attributed to the bifunctional catalytic activity of the water dimer. [] This means that both water molecules in the dimer actively participate in the reaction, stabilizing the transition state and lowering the energy required for the hydrolysis to proceed.

Q3: What level of theory was used to validate the PM3 calculations in the study of 1-phenoxyethyl propionate hydrolysis?

A3: To compare the PM3 results with experimental findings, single-point energy calculations were performed using the SM3.1 solvation model at the gas-phase optimized geometries obtained from the PM3 calculations. [] This combined approach (SM3.1/PM3//PM3) aimed to incorporate solvent effects and refine the energy predictions.

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